N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide
Description
N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide is a complex organic compound that features a combination of piperidine, piperazine, and butanamide moieties
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(23-18-10-12-24(13-11-18)20-6-7-20)8-9-22(28)26-16-14-25(15-17-26)19-4-2-1-3-5-19/h1-5,18,20H,6-17H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHABIVUYMJALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Synthesis of the Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with appropriate dihalides.
Coupling Reactions: The piperidine and piperazine rings are coupled using amide bond formation techniques, typically involving reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the reactions. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as crystallization, distillation, and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins, enzymes, and receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating neurological disorders, given its ability to interact with central nervous system receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine and piperazine rings allow it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-methylpiperazin-1-yl)butanamide
- N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-ethylpiperazin-1-yl)butanamide
- N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-benzylpiperazin-1-yl)butanamide
Uniqueness
N-(1-cyclopropylpiperidin-4-yl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide is unique due to the presence of the phenyl group on the piperazine ring. This phenyl group can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to more potent and selective biological effects compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
